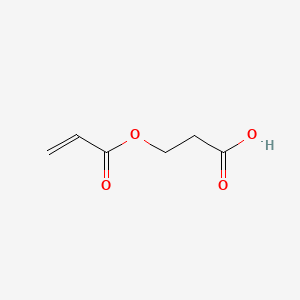

2-Carboxyethyl acrylate

Description

Overview of 2-Carboxyethyl Acrylate (B77674) as a Functional Monomer

2-Carboxyethyl acrylate, with the chemical formula C6H8O4, is a colorless to light yellow viscous liquid. smolecule.com It is characterized by its ability to undergo polymerization, either with itself (homopolymerization) or with other monomers (copolymerization), to form polymers with tailored characteristics. smolecule.com The presence of the acrylate group facilitates polymerization, while the carboxyethyl group enhances properties such as adhesion and water solubility. smolecule.comfrontiersin.org

Key attributes of 2-CEA as a functional monomer include its capacity to improve the flexibility of polymers due to the low glass transition temperature of its homopolymer, which is below 30°C. chemicalbook.compolysciences.com Furthermore, the carboxylic acid group promotes enhanced adhesion to various substrates through hydrogen bonding. warshel.com These properties make it a valuable component in the synthesis of materials like pressure-sensitive adhesives, acrylic resin composites, and hydrogels. smolecule.com

The monomer is soluble in water and can be polymerized in both solution and emulsion systems to create vinyl-acrylic, acrylic, or styrenic-acrylic polymers. chemicalbook.comsigmaaldrich.com Its reactivity in its salt form is notably higher than that of acrylic acid, which permits high incorporation levels across a broad pH range. polysciences.comsigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H8O4 |

| Molecular Weight | 144.13 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| Boiling Point | 103 °C at 19 mmHg |

| Density | 1.214 g/mL at 25 °C |

| Refractive Index | n20/D 1.457 |

| pH (10% aqueous solution) | 2.95 |

| Water Solubility | Soluble |

Note: The data in this table is compiled from various sources. smolecule.comsigmaaldrich.com

Historical Context and Evolution of this compound Research

The development of this compound is situated within the broader progress of acrylic chemistry and polymer science. Research interest in 2-CEA grew as scientists sought to develop functional monomers that could offer superior flexibility and adhesion compared to more conventional carboxylic acid-containing materials. The compound, identified by the CAS Registry Number 24615-84-7, has been a subject of scientific publications since the early 2000s.

Early research focused on understanding its fundamental polymerization behavior and the properties of the resulting polymers. Subsequent investigations have explored its application in more specialized areas. For instance, studies have delved into its use in dental restorative materials and as a component in acrylic resin composites. smolecule.com More recent research has expanded into advanced applications such as the development of hydrogels for biomedical purposes, including drug delivery and tissue engineering. smolecule.comnih.gov The use of 2-CEA in modifying cellulose (B213188) nanocrystals to create bio-based materials with enhanced properties is another area of active investigation. frontiersin.orgnih.gov

The evolution of its research trajectory reflects a continuous effort to leverage its unique properties for creating innovative materials with enhanced performance characteristics.

Significance of this compound in Polymer Science and Material Engineering

The significance of 2-CEA in polymer science and material engineering is multifaceted, stemming from the advantageous properties it imparts to polymeric materials.

In the field of adhesives , 2-CEA is a crucial monomer for synthesizing pressure-sensitive adhesives (PSAs) and optically clear adhesives (OCAs). smolecule.comresearchgate.net Its incorporation leads to polymers with strong peel adhesion and good flexibility, which are critical for applications in tapes, labels, and flexible electronics. smolecule.comresearchgate.net The carboxylic acid functionality promotes strong physical bonding to various surfaces, including metals. frontiersin.orgwarshel.com

In biomedical applications , 2-CEA is instrumental in the design of hydrogels. smolecule.com These are three-dimensional polymer networks capable of absorbing large quantities of water. The hydrophilic nature of 2-CEA enhances the swelling properties of these hydrogels. Such hydrogels are being explored for controlled drug delivery systems and as scaffolds in tissue engineering. smolecule.com For example, it has been used to create in situ forming chitosan-based hydrogels. nih.gov

In the realm of composites and coatings , 2-CEA is used to modify materials like cellulose nanocrystals (CNCs). frontiersin.org Grafting 2-CEA onto CNCs enhances their mechanical and adhesive properties, leading to improved performance when incorporated into epoxy resins. frontiersin.orgnih.gov This has applications in creating sustainable, bio-based materials. frontiersin.org Furthermore, polymers derived from 2-CEA are employed in the manufacturing of optical fibers and lenses. smolecule.comchemicalbook.com

The monomer also plays a role in ceramic processing , where it is used in the gel casting of alumina (B75360). chemicalbook.comresearchgate.net It helps in modifying the rheological properties of the ceramic suspensions and mitigates the negative effects of oxygen inhibition during polymerization. smolecule.comresearchgate.net

Interactive Data Table: Research Findings on this compound Applications

| Application Area | Research Finding |

| Adhesives | Synthesized UV-curable pressure-sensitive adhesives with strong peel adhesion and over 95% transmittance. researchgate.net |

| Biomedical | Developed in situ forming chitosan-based hydrogels with gelation completed within 10 minutes for potential tissue engineering applications. nih.gov |

| Composites | Modified cellulose nanocrystals with 2-CEA, resulting in a high shear strength of 15.1 MPa when incorporated into an epoxy resin. nih.gov |

| Ceramic Processing | Utilized as a monomer in the gel casting of alumina, positively influencing the properties of the green bodies by limiting oxygen inhibition. researchgate.net |

| Drug Delivery | Synthesized mesoporous composites with pH-responsive characteristics for targeted drug delivery. nih.gov |

The ongoing research into this compound continues to uncover new possibilities, solidifying its importance as a key building block in the development of advanced materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-prop-2-enoyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-6(9)10-4-3-5(7)8/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUZOYPRAQASLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117647-40-2, 102570-77-4 | |

| Record name | Poly[oxy(1-oxo-1,3-propanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117647-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-carboxyethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102570-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2027834 | |

| Record name | 2-Carboxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-carboxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24615-84-7 | |

| Record name | 2-Carboxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24615-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acryloyloxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024615847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-carboxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Carboxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARBOXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM1E1216WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Carboxyethyl Acrylate

Established Synthetic Pathways for 2-Carboxyethyl Acrylate (B77674) Monomer Production

The industrial production of 2-Carboxyethyl acrylate primarily relies on well-established synthetic routes that ensure efficient and scalable manufacturing.

Reaction of Acrylic Acid and Ethyl Acrylate with Catalyst

A prevalent method for synthesizing this compound involves the reaction between acrylic acid and ethyl acrylate in the presence of a catalyst. This process is a Michael addition reaction, where the acrylic acid adds across the double bond of the ethyl acrylate.

The general reaction is as follows: Acrylic Acid + Ethyl Acrylate → this compound

This reaction is typically catalyzed by a variety of catalysts to achieve high yields and selectivity. The choice of catalyst and reaction conditions can significantly influence the outcome of the synthesis.

| Catalyst Type | Specific Examples | Reaction Temperature (°C) | Pressure (mmHg) | Reported Yield (%) |

| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid | 85 - 105 | 220 - 320 | High |

| Base Catalysts | Tertiary Amines, Phosphines | Room Temperature - 60 | Atmospheric | Variable |

| Organometallic Catalysts | Palladium Complexes | 80 | Atmospheric | Quantitative |

This table is a compilation of data from various sources and represents a range of typical conditions and outcomes.

Research into the continuous production of ethyl acrylate, a related compound, provides insights into the industrial conditions applicable to 2-CEA synthesis. For instance, esterification reactions are often carried out at temperatures between 85°C and 105°C and pressures ranging from 220-320 mm Hg, with catalyst concentrations of 4% to 8% by weight in the reactor bottoms google.com.

Novel and Advanced Synthetic Approaches for this compound

Recent advancements in polymer chemistry have led to the development of novel and more controlled methods for synthesizing polymers derived from this compound, which in turn drives innovation in the monomer's synthesis. One of the most significant advanced approaches is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While RAFT is a polymerization technique, its application necessitates high-purity 2-CEA and has spurred research into controlled synthesis methods for the monomer itself.

RAFT polymerization allows for the creation of well-defined polymers with controlled molecular weight and narrow polydispersity. This technique involves the use of a chain transfer agent (CTA) to mediate the polymerization process. For 2-CEA, specific CTAs like 2-((((2-carboxyethyl)thio)carbonothioyl)thio)-2-methylpropanoic acid (CEMP) have been successfully employed smolecule.com. The ability to control the polymer architecture so precisely is a significant advancement over traditional free-radical polymerization. Furthermore, innovations such as photo-induced electron transfer RAFT (PET-RAFT) offer temporal control over the polymerization process through light stimulation smolecule.com.

Another area of novel synthesis involves enzymatic catalysis. While specific research on the enzymatic synthesis of 2-CEA is emerging, studies on the enzymatic synthesis of other acrylate esters, such as glycosyl acrylates, demonstrate the potential of biocatalysis in this field rsc.org. Enzymes like amylases have been used to catalyze the transglycosidation of starch with hydroxyalkyl acrylates, showcasing the possibility of using biocatalysts for the selective and efficient synthesis of functionalized acrylates under mild conditions rsc.org.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals, including this compound, to minimize environmental impact. Key areas of focus include the use of renewable feedstocks, milder reaction conditions, and the reduction of waste.

A significant step towards a greener synthesis of acrylates is the use of bio-based raw materials. Lactic acid, which can be derived from the fermentation of carbohydrates, is a promising renewable feedstock for the production of acrylic acid and its esters. A sustainable method has been developed that involves the catalytic hydroesterification of alkyl lactates to alkyl 2-(propionyloxy)propanoates, followed by pyrolysis to yield acrylate esters umn.edu. This process can be performed without solvents and at a relatively low temperature of 80°C, a substantial improvement over conventional methods that require temperatures exceeding 250°C umn.edu.

The use of greener oxidants and catalysts also aligns with the principles of green chemistry. For the synthesis of acrylic acid and its esters from acrolein, Se-modified microgels have been shown to be highly active catalysts in conjunction with hydrogen peroxide, a green oxidant maastrichtuniversity.nl. This system allows for high yields and selectivity under mild conditions maastrichtuniversity.nl. Furthermore, the development of one-pot syntheses for bio-based polyacrylates, where all reaction steps from the initial building blocks to the final polymer are carried out in a single reactor, significantly reduces the environmental footprint by minimizing the use of work-up solvents chemistryviews.org.

Purification and Characterization Techniques for Synthesized this compound Monomer

The purification of this compound is crucial to remove impurities, unreacted starting materials, and polymerization inhibitors, especially for applications requiring high-purity monomer. The primary methods for purification are vacuum distillation and solvent extraction.

Vacuum Distillation: This is the most common technique for purifying 2-CEA. By reducing the pressure, the boiling point of the monomer is lowered, which helps to prevent thermal polymerization during distillation. Typically, 2-CEA is distilled at approximately 103°C under a reduced pressure of 19 mmHg smolecule.com.

Solvent Extraction: This method is used to remove specific impurities. It can involve washing the crude monomer with aqueous solutions to remove water-soluble impurities or using specific solvents to extract other contaminants. For instance, in the purification of related acrylate esters, washing with dilute aqueous ammonia (B1221849) followed by water and alkaline solutions has been employed to remove acidic catalysts and other byproducts google.com.

Once purified, the this compound monomer is characterized using various analytical techniques to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of 2-CEA. A reverse-phase column is typically used with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility sielc.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of 2-CEA.

¹H NMR: The proton NMR spectrum of 2-CEA would be expected to show characteristic signals for the vinyl protons of the acrylate group (typically in the range of 5.8-6.5 ppm), as well as signals for the two methylene (B1212753) groups of the carboxyethyl chain.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups, the vinyl carbons, and the methylene carbons nih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the 2-CEA molecule. The spectrum would be expected to show characteristic absorption bands for:

C=O stretching of the ester and carboxylic acid groups (typically around 1720-1740 cm⁻¹).

C=C stretching of the acrylate double bond (around 1635 cm⁻¹).

O-H stretching of the carboxylic acid group (a broad band in the region of 2500-3300 cm⁻¹).

Polymerization Mechanisms and Kinetics of 2 Carboxyethyl Acrylate

Homopolymerization of 2-Carboxyethyl Acrylate (B77674)

Homopolymerization involves the linking of multiple 2-Carboxyethyl acrylate monomer units to form a polymer chain. This process can be initiated through various methods, leading to the formation of a polymer with distinct properties.

Poly(this compound) (PCEA) is formed when this compound monomers undergo polymerization. smolecule.com The fundamental reaction involves the opening of the carbon-carbon double bond in the acrylate group of each monomer, allowing them to link together to form long polymer chains. The resulting polymer, PCEA, is characterized by a backbone of repeating CEA units. The pendant carboxyethyl groups along the polymer chain are crucial to its properties, contributing to enhanced adhesion and flexibility. smolecule.com The homopolymer of CEA has a low glass transition temperature (Tg) of less than 30°C, which results in polymers with greater elasticity compared to many other acrylic polymers. chemicalbook.comsigmaaldrich.comdechochem.com

Free radical polymerization is a common and robust method for synthesizing PCEA. This chain reaction mechanism consists of three primary stages: initiation, propagation, and termination.

Initiation: The process begins with the addition of an initiator, a molecule that can readily generate free radicals upon decomposition, often induced by heat or light. Common initiators include peroxides and azo compounds like azobisisobutyronitrile (AIBN). smolecule.com These initiators break down into primary radicals, which then react with a CEA monomer to create an initiated monomer radical.

Propagation: The newly formed monomer radical attacks the double bond of another CEA monomer, adding it to the chain and regenerating the radical at the new chain end. This step repeats rapidly, leading to the growth of the polymer chain.

Termination: The growth of polymer chains ceases through termination reactions. This typically occurs when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation). In polymerizations of multifunctional acrylates, termination is often diffusion-controlled from very early stages of the reaction. imaging.org

The kinetics of free-radical polymerization for multifunctional acrylates are complex and often deviate from ideal models due to diffusion-controlled phenomena that arise as the polymer network forms and viscosity increases. kpi.ua

Key kinetic phenomena observed in acrylate polymerization include:

Autodeceleration: At very high monomer conversion, the propagation reaction also becomes diffusion-controlled as monomer mobility becomes restricted. This leads to a decrease in the polymerization rate and often results in incomplete conversion, where some monomer remains trapped in the glassy polymer matrix. imaging.org

The kinetic constants for propagation (kp) and termination (kt) are crucial parameters. For acrylates in general, the propagation kinetic constants are significantly higher than for corresponding methacrylates, indicating greater reactivity. kpi.ua However, as the polymer network forms, both constants become dependent on conversion rather than remaining constant. The termination mechanism for multifunctional acrylates proceeds primarily through reaction diffusion, where the reactivity is limited by the diffusion of radical chain ends. kpi.ua

Table 1: Stages of Free Radical Homopolymerization in Acrylate Systems

| Stage | Dominant Kinetic Feature | Controlling Mechanism | Impact on Reaction Rate |

|---|---|---|---|

| Initial Phase | Reaction-controlled kinetics | Chemical reactivity of monomer and radicals | Relatively steady initial rate |

| Autoacceleration | Decreased termination rate | Diffusion control of termination (radical mobility) | Sharp increase in polymerization rate |

| Autodeceleration | Decreased propagation rate | Diffusion control of propagation (monomer mobility) | Sharp decrease in polymerization rate |

| Limiting Conversion | Vitrification | Trapping of unreacted monomer in the polymer network | Reaction rate approaches zero |

Free Radical Polymerization of this compound

Copolymerization of this compound

Copolymerization is the process of polymerizing two or more different types of monomers. This compound is frequently used as a functional comonomer to impart specific properties to the final polymer, such as improved adhesion, flexibility, and hydrophilicity. chemicalbook.com

This compound can be copolymerized with a wide variety of other vinyl monomers through mechanisms such as free-radical polymerization in solution or emulsion. sigmaaldrich.comdechochem.com Common comonomers include:

Styrene: To produce styrenic-acrylic polymers. sigmaaldrich.comdechochem.com

Other Acrylates and Methacrylates: Such as methyl methacrylate (MMA), butyl acrylate (BA), or 2-hydroxyethyl acrylate (HEA) to create acrylic polymers with tailored properties. researchgate.netresearchgate.net

Vinyl Monomers: To form vinyl-acrylic copolymers. sigmaaldrich.comdechochem.com

In emulsion polymerization, the distribution of the water-soluble CEA between the aqueous and organic (monomer) phases is a critical factor influencing the kinetics and the final polymer architecture. researchgate.net The incorporation of CEA into the polymer backbone can significantly enhance colloidal stability and adhesion to various substrates. researchgate.net

To achieve better control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture, controlled polymerization techniques are employed. These methods are often referred to as reversible-deactivation radical polymerizations. mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly effective technique for producing well-defined polymers and copolymers of this compound with controlled molecular weights and narrow polydispersities. smolecule.com The key to RAFT polymerization is the use of a chain transfer agent (CTA), which mediates the polymerization through a reversible chain transfer process.

The main steps in RAFT polymerization of CEA are:

Initiation: Radicals are generated by a conventional thermal initiator (e.g., AIBN). smolecule.com

Addition: A propagating radical adds to the C=S bond of the RAFT agent. smolecule.com

Fragmentation: An intermediate radical is formed, which then fragments, releasing a new radical that can initiate a new polymer chain. smolecule.com

Chain Equilibration: A rapid equilibrium is established between active (propagating) radicals and dormant polymer chains (capped by the RAFT agent). This ensures that all chains grow at approximately the same rate. smolecule.com

Termination: The concentration of radicals is kept low, minimizing conventional termination reactions. smolecule.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique that has been successfully applied to functional acrylates, such as 2-hydroxyethyl acrylate, which is structurally similar to CEA. researchgate.netcmu.edu This method involves the reversible activation and deactivation of polymer chains using a transition metal complex (e.g., a copper/ligand complex) as a catalyst. This process allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.edu

Impact of Co-monomer Structure on Polymerization Kinetics and Outcome

The structure of a co-monomer can significantly influence the kinetics of copolymerization and the properties of the resulting copolymer. When this compound is copolymerized with other monomers, the relative reactivities of the monomers, often described by their reactivity ratios (r1 and r2), determine the composition and sequence distribution of the monomer units in the polymer chain. researchgate.netekb.eg

For instance, in the RAFT copolymerization of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA), it was found that both monomers have equal reactivity, leading to the formation of ideal random copolymers. acs.org This indicates that the structural difference between the hydroxyl and methoxyethyl groups did not significantly impact their relative incorporation rates under those specific RAFT conditions.

Distribution Behavior of this compound in Emulsion Polymerization Systems

Emulsion polymerization is a common industrial process for producing acrylic polymers. The distribution of a functional monomer like this compound between the aqueous and organic (monomer) phases is a critical factor that influences the polymerization kinetics, particle morphology, and final properties of the latex. researchgate.net

The partitioning behavior of this compound (CEA) in an emulsion system shows interesting comparisons with other common functional monomers like acrylic acid (AA), methacrylic acid (MAA), and 2-hydroxyethyl acrylate (HEA). researchgate.net The distribution of these monomers is largely governed by their polarity and ability to form hydrogen bonds.

The CEA molecule can be seen as a structural analog of HEA, with a carboxyl group replacing the hydroxyl group. researchgate.net Despite the presence of the polar carboxyl group, the strong dipole moment of the hydroxyl group makes HEA significantly more polar than CEA. researchgate.net Consequently, HEA tends to have a higher preference for the aqueous phase compared to CEA.

Table 1: Comparison of Functional Monomer Properties

| Monomer | Key Functional Group | Relative Polarity |

| This compound (CEA) | Carboxyl and Ester | - |

| Acrylic Acid (AA) | Carboxyl | - |

| Methacrylic Acid (MAA) | Carboxyl and Methyl | Less polar than AA |

| 2-Hydroxyethyl Acrylate (HEA) | Hydroxyl | More polar than CEA |

The distribution of this compound in an emulsion polymerization system is strongly dependent on the hydrogen-bond-acceptor characteristics of the non-functional co-monomer that constitutes the organic phase. researchgate.net Similar to what has been observed for acrylic acid and methacrylic acid, CEA will partition more favorably into an organic phase that contains co-monomers with stronger hydrogen-bond-accepting capabilities. researchgate.net

Furthermore, a linear correlation has been observed between the logarithm of the distribution coefficients for CEA and the molar volume of (meth)acrylate co-monomers. researchgate.net This indicates that the size of the co-monomer molecule also plays a role in the partitioning of CEA between the aqueous and organic phases. Understanding these distribution behaviors is crucial for controlling the location of the functional monomer during emulsion polymerization and, consequently, for tailoring the final properties of the polymer latex, such as colloidal stability and adhesion. researchgate.net

Reaction Kinetics in this compound Polymerization

In photopolymerization studies of multifunctional acrylates and methacrylates, it has been shown that acrylates are significantly more reactive than methacrylates. kpi.ua This higher reactivity is reflected in greater values for both the propagation and termination kinetic constants, often by several orders of magnitude. kpi.ua While specific kinetic constants for the homopolymerization of this compound are not provided in the search results, it is expected to follow the general trend of high reactivity characteristic of acrylate monomers.

The polymerization of multifunctional monomers, and to some extent all polymerizations that reach high conversion, are affected by diffusion-controlled phenomena. kpi.ua As the polymerization proceeds and the viscosity of the system increases, the mobility of the reacting species decreases. This can lead to a decrease in the termination rate constant (the Trommsdorff–Norrish effect or gel effect), resulting in an autoacceleration of the polymerization rate. At very high conversions, the propagation reaction can also become diffusion-controlled, leading to a decrease in the polymerization rate and limiting the final monomer conversion. kpi.ua

The determination of kinetic parameters such as the propagation rate constant (kp) and the termination rate constant (kt) is essential for a quantitative understanding of the polymerization process. These parameters can be determined experimentally using techniques like pulsed-laser polymerization or by monitoring the polymerization rate under steady-state and non-steady-state conditions. kpi.ua

Oxygen Inhibition in this compound Polymerization Systems

The free-radical polymerization of acrylate monomers, including this compound (2-CEA), is notably susceptible to inhibition by molecular oxygen. This phenomenon represents a significant challenge, particularly in applications where polymerization must occur in an ambient air environment, such as in coatings, adhesives, and inks. The presence of oxygen can lead to an inhibition period, a reduction in the rate of polymerization, and incomplete curing, often resulting in tacky surfaces with diminished mechanical properties. researchgate.netresearchgate.netradtech.org While specific kinetic studies detailing oxygen inhibition exclusively for this compound are not extensively documented in publicly available research, the fundamental mechanisms and kinetic effects are well-established for the broader class of acrylate monomers and are directly applicable to 2-CEA systems.

Mechanism of Oxygen Inhibition

Oxygen inhibition in free-radical polymerization occurs through two primary pathways. The ground state of molecular oxygen is a triplet diradical (³O₂), which can efficiently interact with the radical species that drive the polymerization process. researchgate.netradtech.org

Radical Scavenging: The primary inhibitory action of oxygen is its rapid, diffusion-controlled reaction with the initiating and propagating carbon-centered radicals (R• or P•). This reaction forms a much less reactive peroxyl radical (ROO• or POO•). researchgate.netresearchgate.net The rate constant for this scavenging reaction is significantly higher (by orders of magnitude) than the rate constant for the propagation reaction where the radical adds to a monomer. radtech.org These peroxyl radicals are not reactive enough to efficiently initiate or continue the polymer chain by adding to the acrylate double bonds. researchgate.net This effectively terminates the growing polymer chain and consumes the radicals necessary for polymerization to proceed. radtech.org

Polymerization can only proceed once the dissolved oxygen in the formulation is substantially consumed by these scavenging reactions. radtech.org However, in thin films or at the surface of a curing system, the continuous diffusion of atmospheric oxygen into the monomer can perpetuate the inhibition effect, leading to incomplete surface cure. radtech.orgresearchgate.net

Kinetics and Influencing Factors

The kinetics of 2-CEA polymerization in the presence of oxygen are characterized by a distinct inhibition period, during which monomer conversion is negligible. researchgate.net The length of this period and the subsequent polymerization rate are influenced by several factors:

Oxygen Concentration: Higher concentrations of dissolved oxygen lead to a longer inhibition time and a more pronounced decrease in the polymerization rate. radtech.org The rate of oxygen diffusion from the atmosphere into the monomer film governs the extent of surface inhibition. nih.gov

Light Intensity (Photopolymerization): Increasing the intensity of the curing light generates free radicals at a faster rate. A higher radical flux can consume the dissolved oxygen more quickly, thereby shortening the inhibition period and increasing the polymerization rate. bomar-chem.com

Photoinitiator Concentration: A higher concentration of photoinitiator can also lead to a higher rate of radical generation, which helps to overcome the inhibitory effects of oxygen more rapidly. researchgate.net

Monomer Viscosity and Film Thickness: In higher viscosity formulations, the diffusion rate of oxygen into the system is reduced, which can lessen the inhibition effect. researchgate.net Similarly, in thicker films, oxygen inhibition is primarily a surface phenomenon, as oxygen diffusion to the lower depths of the film is limited, allowing for more complete curing in the bulk of the material. radtech.org

Temperature: While higher temperatures can decrease the solubility of oxygen in the monomer, they can also increase the rate of oxygen diffusion. researchgate.net In some specific high-temperature (e.g., >140 °C) polymerization systems for other acrylates, oxygen has been shown to act as a catalyst rather than an inhibitor, though this is not typical for standard curing conditions. westlake.edu.cn

The following table illustrates the typical effect of oxygen concentration on the polymerization kinetics of an acrylate system, which is representative of the behavior expected for this compound.

| Oxygen Environment | Inhibition Time (s) | Maximum Polymerization Rate (%/s) | Final Monomer Conversion (%) |

|---|---|---|---|

| Nitrogen (O₂-free) | ~0 | 25.0 | 95 |

| 1% Oxygen | 15 | 12.5 | 80 |

| 5% Oxygen | 45 | 5.0 | 65 |

| Air (~21% Oxygen) | >120 | 1.5 | <50 (especially at surface) |

Note: The data presented is illustrative for a generic acrylate photopolymerization system and demonstrates the qualitative and quantitative impact of oxygen. Specific values for this compound may vary based on formulation and curing conditions.

Strategies to Mitigate Oxygen Inhibition

Several physical and chemical strategies have been developed to reduce the detrimental effects of oxygen on acrylate polymerization, which can be applied to 2-CEA systems:

Inerting: The most straightforward physical method is to remove oxygen from the curing environment. This is typically achieved by blanketing the system with an inert gas like nitrogen or argon, which is highly effective but can be costly and impractical for some applications. researchgate.net

Barrier Methods: Using a physical barrier, such as a transparent film or a layer of wax that migrates to the surface, can prevent atmospheric oxygen from diffusing into the curing monomer. bomar-chem.com

Chemical Additives (Oxygen Scavengers): Incorporating additives that react with oxygen or peroxyl radicals is a common chemical approach.

Amines: Tertiary amines can react with peroxyl radicals to regenerate active radicals, helping to sustain the polymerization chain reaction. bomar-chem.com

Thiols (Mercaptans): Thiols are highly effective oxygen scavengers and can participate in chain transfer reactions to mitigate inhibition. radtech.orgbomar-chem.com

Phosphines: Compounds like triphenylphosphine are efficient oxygen scavengers that can be oxidized by peroxyl radicals, forming radicals that can reinitiate polymerization. researchgate.netradtech.org

Formulation Optimization: As mentioned, increasing the photoinitiator concentration and light intensity can create a large flux of radicals that overwhelms the inhibitory capacity of the dissolved oxygen. bomar-chem.comresearchgate.net

The choice of mitigation strategy depends on the specific application, cost considerations, and desired properties of the final polymer.

Degradation and Environmental Fate of 2 Carboxyethyl Acrylate Polymers

Mechanisms of Polymer Degradation

The degradation of polymers can proceed through various chemical, thermal, and biological pathways. For poly(2-carboxyethyl acrylate) and its copolymers, a key strategy for enabling controlled degradation involves the incorporation of cleavable linkages into the polymer backbone.

Reductive Degradation via Disulfide Cleavage

A promising approach for the controlled degradation of acrylate (B77674) polymers is the introduction of disulfide bonds into the polymer backbone. These bonds can be selectively cleaved under reductive conditions, breaking down the long polymer chains into smaller, more manageable oligomers. This strategy is particularly relevant for creating recyclable and "smart" materials that can be degraded on demand.

The incorporation of disulfide linkages can be achieved by copolymerizing standard acrylate monomers with monomers containing a disulfide group, such as those derived from α-lipoic acid. While specific studies focusing solely on this compound are limited, research on analogous poly(acrylate) systems, such as poly(n-butyl acrylate), provides significant insights into this mechanism. researchgate.netrsc.org

Upon exposure to a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), the disulfide bonds (S-S) are cleaved to form two thiol (S-H) groups. biosyn.comiris-biotech.de This process effectively severs the polymer chain at each disulfide linkage, leading to a significant reduction in molecular weight. For instance, studies on poly(acrylate)s have demonstrated a dramatic decrease in number-average molecular weight (Mn) from over 50 kg/mol to as low as 3.6 kg/mol upon treatment with TCEP. acs.org This chemical cleavage transforms a high-molecular-weight polymer into soluble oligomers. rsc.org

The efficiency of this degradation is dependent on the concentration of disulfide bonds within the polymer backbone and the reaction conditions. The process is typically rapid, often occurring within minutes at room temperature over a wide pH range. biosyn.com

Table 1: Reductive Degradation of Disulfide-Containing Poly(acrylates) with TCEP

| Polymer System | Initial Mn ( kg/mol ) | Final Mn ( kg/mol ) | Reducing Agent | Reference |

| Poly(acrylate) with α-lipoic acid | 56 | 3.6 | TCEP | acs.org |

| Poly(disulfide)s | High Molecular Weight | Low Molecular Weight Oligomers | Glutathione | acs.org |

Note: Data presented is for analogous poly(acrylate) systems due to the limited availability of specific data for this compound.

Environmental Impact and Sustainability Considerations

The environmental footprint of any polymer is a complex issue, encompassing the entire lifecycle from monomer production to end-of-life management. For this compound, a derivative of acrylic acid, the sustainability profile is closely linked to that of its precursors.

Furthermore, the persistence of conventional poly(acrylates) in the environment is a significant concern. Like many synthetic polymers, they are not readily biodegradable, contributing to plastic pollution. The development of degradable 2-CEA polymers, as discussed in the previous section, is a critical step towards mitigating this environmental burden. By designing polymers that can be broken down into smaller, potentially less harmful molecules, the long-term environmental impact can be reduced.

Strategies for Recyclability and Circularity of this compound Materials

Creating a circular economy for polymeric materials is a key goal for achieving sustainability. This involves moving away from the traditional linear "make-use-dispose" model to one where materials are reused, recycled, and repurposed. mdpi.com

For this compound materials, particularly those designed with cleavable disulfide bonds, chemical recycling becomes a viable and attractive strategy. The reductive degradation process described above not only breaks down the polymer but also produces oligomers with reactive thiol end-groups. These thiol-terminated oligomers can then be re-polymerized through an oxidative process, reforming the disulfide bonds and regenerating a high-molecular-weight polymer. This closed-loop recycling process has the potential to recover the monomeric or oligomeric precursors for the synthesis of new materials with properties comparable to the virgin polymer. researchgate.net

This approach offers several advantages over traditional mechanical recycling, which can often lead to a downcycling of material properties. Chemical recycling can potentially remove impurities and restore the polymer to a like-new state.

Table 2: Comparison of Recycling Strategies for Acrylate Polymers

| Recycling Strategy | Description | Advantages for 2-CEA Polymers | Challenges |

| Mechanical Recycling | Melting and reprocessing of plastic waste. | Applicable to thermoplastic 2-CEA polymers. | Potential degradation of polymer properties; requires clean waste streams. |

| Chemical Recycling (Disulfide Cleavage) | Depolymerization via reductive cleavage of disulfide bonds. | High potential for closed-loop recycling; recovery of high-purity precursors; tunable degradation. | Requires specific polymer design; use of chemical reagents. |

The development of such recyclable 2-CEA materials aligns with the principles of a circular economy by designing out waste and enabling the regeneration of valuable material resources. mdpi.com

Future Research Directions and Emerging Trends

Advanced Polymer Synthesis and Characterization

The synthesis of polymers incorporating 2-carboxyethyl acrylate (B77674) has evolved beyond conventional free-radical polymerization to more controlled and sophisticated techniques. These advanced methods offer precise control over molar mass, dispersity, and polymer architecture, which are crucial for high-performance applications.

One of the foremost techniques is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . This method allows for the synthesis of well-defined polymers with low dispersity. The process involves the use of a RAFT agent, such as 2-((((2-carboxyethyl)thio)carbonothioyl)thio)-2-methylpropanoic acid, to mediate the polymerization of acrylic monomers like 2-CEA. A key advantage of RAFT is its compatibility with a wide range of functional monomers and reaction conditions, making it a versatile tool for creating complex polymer structures.

Another significant area of advancement is the grafting of poly(2-carboxyethyl acrylate) onto various substrates . A notable example is the modification of cellulose (B213188) nanocrystals (CNCs). By grafting poly(2-CEA) onto the surface of CNCs, researchers can enhance their compatibility with hydrophobic polymer matrices, improve mechanical properties, and increase thermal stability. This surface modification opens up new possibilities for the use of CNCs in advanced composites and functional materials. The process typically involves dispersing CNCs in an aqueous solution, followed by the addition of an initiator, such as potassium persulfate, and the 2-CEA monomer.

The characterization of these advanced polymers relies on a suite of analytical techniques to determine their molecular and bulk properties.

| Polymerization Technique | Key Features | Resulting Polymer Characteristics |

| RAFT Polymerization | Controlled/living polymerization, requires a chain transfer agent. | Well-defined molar mass, low dispersity, complex architectures (e.g., block copolymers). |

| Graft Polymerization | Covalent bonding of polymer chains to a substrate surface. | Modified surface properties (e.g., hydrophobicity, adhesion), enhanced compatibility in composites. |

Tailoring Material Properties for Specific Applications

The unique molecular structure of this compound, which features both a polymerizable acrylate group and a functional carboxylic acid group, allows for the precise tailoring of material properties. The presence of the carboxyethyl group, in particular, imparts desirable characteristics such as improved adhesion and increased flexibility in the resulting polymers.

The homopolymer of this compound exhibits a low glass transition temperature (Tg) of less than 30°C, which contributes to the flexibility of polymers incorporating this monomer. smolecule.comdrexel.educhemicalbook.com This inherent flexibility is advantageous in applications such as pressure-sensitive adhesives , where the material needs to conform to surfaces under light pressure.

The carboxylic acid groups are instrumental in enhancing adhesion to a variety of substrates. smolecule.com These polar groups can form strong interactions with surfaces, making 2-CEA-based polymers effective binders and adhesives. Furthermore, the reactivity of the carboxylic acid allows for post-polymerization modification and cross-linking, providing another avenue for tuning the final properties of the material.

In the realm of hydrogels , the incorporation of this compound allows for the creation of pH-responsive materials. The carboxylic acid groups can ionize or deionize in response to changes in pH, leading to swelling or deswelling of the hydrogel network. This behavior is highly sought after for applications in drug delivery and tissue engineering.

By copolymerizing 2-CEA with other monomers, a wide spectrum of properties can be achieved. For instance, copolymerization with hydrophobic monomers can be used to control the hydrophilic-lipophilic balance of the resulting polymer, which is crucial for applications in coatings and emulsifiers.

| Application | Key Property Enabled by 2-CEA | Mechanism |

| Pressure-Sensitive Adhesives | Flexibility, Adhesion | Low glass transition temperature of poly(2-CEA); carboxylic acid groups promote surface interactions. |

| Hydrogels | pH-Responsiveness | Ionization/deionization of carboxylic acid groups in response to pH changes, leading to controlled swelling. |

| Dental Composites | Adhesion | Carboxylic acid groups enhance bonding to tooth structure and fillers. |

| Coatings | Adhesion, Flexibility | Carboxylic acid groups improve substrate adhesion; the carboxyethyl group contributes to polymer flexibility. |

Computational Modeling and Simulation of this compound Systems

Computational modeling and simulation are emerging as indispensable tools for accelerating the design and understanding of polymer systems based on this compound. These methods provide molecular-level insights that are often difficult to obtain through experimental techniques alone.

Molecular dynamics (MD) simulations are increasingly being used to study the behavior of acrylate-based polymers and hydrogels. By simulating the movement of individual atoms and molecules over time, MD can predict a range of properties, including the diffusion of small molecules through a polymer matrix, the conformational changes of polymer chains, and the interactions between the polymer and surrounding molecules, such as water in a hydrogel. drexel.edumdpi.com For 2-CEA systems, MD simulations can elucidate how the carboxylic acid groups influence the polymer's structure and dynamics, and how they interact with other components in a formulation.

Quantum chemical methods , such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of monomers like this compound. These calculations can provide valuable information about the reaction mechanisms of polymerization, including the energetics of initiation, propagation, and termination steps. This fundamental understanding can aid in the design of more efficient and controlled polymerization processes.

The insights gained from these computational approaches can guide the rational design of new polymers with tailored properties. For example, simulations can be used to screen different comonomers for their potential to impart specific characteristics when copolymerized with 2-CEA. This predictive capability can significantly reduce the time and experimental effort required to develop new materials.

| Computational Method | Information Gained for 2-CEA Systems | Impact on Research and Development |

| Molecular Dynamics (MD) | Polymer chain conformation, diffusion of molecules, hydrogel swelling behavior, interactions with other molecules. | Predictive understanding of material properties, accelerated design of new formulations. |

| Density Functional Theory (DFT) | Reaction mechanisms, energetics of polymerization, electronic structure of the monomer. | Optimization of synthesis conditions, design of more efficient polymerization processes. |

Interdisciplinary Research with this compound

The unique properties of this compound have propelled its use in a variety of interdisciplinary research areas, bridging the gap between polymer chemistry and other scientific fields such as biology, medicine, and materials science.

In the field of biomaterials , 2-CEA is a key component in the development of "smart" hydrogels for controlled drug delivery and tissue engineering. chemrxiv.org The pH-responsive nature of these hydrogels allows for the targeted release of therapeutic agents in specific physiological environments. Furthermore, the biocompatibility of certain 2-CEA-based polymers makes them suitable for use in medical implants and devices. For instance, it is used in the preparation of DNase enzyme derivatives that can prevent bacterial adhesion and biofilm formation on biomaterials. smolecule.com

In nanotechnology , this compound is utilized for the surface modification of nanoparticles, such as cellulose nanocrystals. mdpi.com This modification enhances their dispersibility in polymer matrices and improves the interfacial adhesion in nanocomposites, leading to materials with superior mechanical and thermal properties. mdpi.com

The versatility of this compound ensures its continued relevance in a wide array of research fields, with new and innovative applications constantly emerging at the intersection of different scientific disciplines.

Q & A

Q. What are the critical safety considerations when handling 2-carboxyethyl acrylate in laboratory settings?

- Methodological Answer : this compound is classified as a skin and eye irritant (Category 1 under CLP/GHS) and requires stringent safety protocols. Researchers must:

- Use chemical-resistant gloves (tested to EN 374 standards) and eye/face protection to prevent direct contact .

- Work in well-ventilated areas or use respiratory protection to avoid inhalation of vapors .

- Avoid contact with oxidizers, as incompatibility may lead to hazardous reactions .

- Immediate first aid measures include rinsing affected skin/eyes with water for 15+ minutes and seeking medical attention for severe exposure .

Q. How can researchers confirm the purity and structural integrity of this compound prior to experimental use?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify residual monomers and identify impurities (e.g., inhibitors like MEHQ) using methods adapted for acrylate esters .

- FTIR Spectroscopy : Validate the presence of characteristic functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=C stretch at ~1630 cm⁻¹) by comparing spectra to reference data .

- NMR Spectroscopy : Use ¹H NMR to confirm the molecular structure (e.g., vinyl protons at δ 5.8–6.4 ppm, carboxyl protons at δ 12–13 ppm) .

Q. What are the optimal storage conditions for this compound to prevent premature polymerization?

- Methodological Answer :

- Store at 2–8°C in amber glass containers under inert gas (e.g., nitrogen) to inhibit radical-initiated polymerization .

- Include stabilizers like 200–300 ppm 4-methoxyphenol (MEHQ) and monitor inhibitor concentration periodically via HPLC .

- Avoid prolonged exposure to light, heat (>30°C), or moisture, which may degrade the compound or trigger side reactions .

Advanced Research Questions

Q. How can this compound be integrated into copolymer systems to enhance material properties?

- Methodological Answer :

- Grafting Reactions : Use free-radical polymerization with cellulose nanocrystals (CNCs) to synthesize CNCs-g-poly(this compound) composites. Optimize initiator (e.g., APS) concentration and reaction time to control grafting density .

- Crosslinking Networks : Combine with epoxy resins to form hydrogels or adhesives. Adjust the molar ratio of carboxyl groups to epoxy groups (e.g., 1:1 to 1:2) to tune mechanical strength and swelling behavior .

- Kinetic Studies : Employ DSC or rheometry to monitor polymerization rates and gelation points under varying temperatures and initiator systems .

Q. What analytical strategies resolve contradictions in thermal stability data for this compound oligomers?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles (e.g., onset temperature, residue mass) of oligomers (n=0–3) to isolate stability trends related to chain length .

- Isothermal Calorimetry : Quantify heat flow during controlled heating (e.g., 50–100°C) to identify exothermic events linked to oligomer degradation or unintended Michael addition reactions .

- Replicate Studies : Standardize sample preparation (e.g., solvent removal under vacuum) to minimize variability in moisture or inhibitor content, which may skew stability results .

Q. How can computational modeling predict reaction pathways for this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model acrylate interactions with catalytic surfaces (e.g., TiO₂) to predict selectivity in esterification or dehydration reactions. Focus on adsorption energies and transition-state geometries .

- Molecular Dynamics (MD) : Simulate polymerization kinetics in solvent-free systems to identify steric or electronic factors affecting chain propagation .

- Machine Learning : Train models on historical datasets (e.g., reaction yields, solvent polarity) to optimize reaction conditions for novel copolymer syntheses .

Methodological Notes

- Data Contradictions : Discrepancies in stability or reactivity data (e.g., Section 10.4 vs. 10.5 in SDS ) necessitate experimental validation under controlled conditions.

- Advanced Characterization : Techniques like XPS or TOF-SIMS can elucidate surface interactions in composite materials .

- Ethical Compliance : Adhere to REACH and CLP regulations for waste disposal, particularly for aquatic environments, due to potential chronic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.